2-(2,3-Dichlorophenyl)piperidine
Description
2-(2,3-Dichlorophenyl)piperidine (CAS: 1360442-34-7) is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 2,3-dichlorophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active arylpiperidines and arylpiperazines, such as those found in antipsychotic drugs like aripiprazole and risperidone . The synthesis of such compounds often involves nucleophilic substitution or Mannich reactions, as demonstrated in the preparation of 4-(2,3-dichlorophenyl)piperidine hydrochloride via refluxing in acidic media . The chlorine substituents on the phenyl ring are critical for modulating electronic and steric properties, which influence receptor binding and metabolic stability.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTIFKIPTUYJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301083 | |
| Record name | 2-(2,3-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-24-3 | |
| Record name | 2-(2,3-Dichlorophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dichlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001301083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)piperidine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. After the reaction, the product is purified using protonic solvents to achieve high purity .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a controlled environment to minimize waste and maximize efficiency. The final product is refined to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products: The major products formed from these reactions include various substituted piperidines and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Dopamine Receptor Modulation
One of the primary applications of 2-(2,3-dichlorophenyl)piperidine is its role as a ligand for dopamine receptors, particularly the D3 receptor subtype. Research has indicated that compounds featuring this structure can exhibit selective binding to D3 receptors, which are implicated in the modulation of psychomotor stimulant behaviors, including those associated with cocaine addiction. A study synthesized a series of compounds with this piperidine structure and evaluated their binding affinities in CHO cells transfected with human D2, D3, or D4 receptor cDNAs, demonstrating promising results for developing selective D3 receptor agonists and antagonists .
Anticancer Activity
Recent investigations have highlighted the potential of this compound derivatives in cancer treatment. For instance, a derivative was synthesized that showed strong inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases. The compound demonstrated an IC50 value comparable to the reference drug Sorafenib, indicating its potential as an anticancer agent . This suggests that modifications to the piperidine structure can enhance its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies involving this compound have revealed that substituents on the piperidine ring significantly influence its pharmacological properties. For example, variations in substituents have been shown to modulate binding affinity and selectivity towards dopamine receptors .
Table 1: Summary of SAR Findings for Piperidine Derivatives
| Compound Structure | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| This compound | <10 nM | Selective D3 receptor agonist |
| Piperidine with methoxy group | Moderate | Anticancer activity |
| Piperidine with halogen substituents | High | Enhanced receptor binding |
Synthesis and Development
The synthesis of this compound involves various methodologies that can yield high purity and yield rates. Recent advancements include organophotocatalyzed reactions that allow for efficient synthesis of piperidinone derivatives . Such methodologies are critical for producing compounds suitable for further pharmacological evaluation.
Case Studies
Case Study: Anticancer Efficacy
A notable case study involved the synthesis of a derivative from this compound that was tested against multiple cancer cell lines (MCF-7, HCT-116). The compound exhibited selective cytotoxicity toward malignant cells while sparing normal cells. This selectivity is attributed to its mechanism of action targeting specific kinases involved in tumor growth .
Case Study: Neurological Effects
Another investigation focused on the neurochemical effects of this compound in animal models. The study reported that administration of this compound led to significant modulation of dopaminergic signaling pathways, providing insights into its potential use in treating disorders such as schizophrenia and depression .
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The position and number of chlorine atoms on the phenyl ring, as well as the size of the heterocyclic ring (piperidine vs. pyrrolidine), significantly impact physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine Position : Moving chlorine substituents from 2,3- to 2,5-positions (as in (R)-2-(2,5-Dichlorophenyl)pyrrolidine) reduces steric hindrance near the heterocyclic ring, which may enhance metabolic stability .
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 1-(2,3-dichlorophenyl)piperazine) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which can improve solubility but reduce blood-brain barrier penetration .
Pharmacological Activity and Receptor Affinity
Arylpiperidines and related compounds are often evaluated for their affinity toward dopamine (D2) and serotonin (5-HT) receptors. For example:
- Aripiprazole analogs : Substituted piperidines with benzo[d]isoxazol-3-yl groups (e.g., compound 12 in ) show high 5-HT1A and 5-HT2A receptor affinities (Ki < 10 nM) due to extended aromatic systems .
Biological Activity
2-(2,3-Dichlorophenyl)piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and implications for future therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dichlorophenyl group. This structural configuration is critical for its interaction with various biological targets. The presence of chlorine atoms in the 2 and 3 positions of the phenyl ring influences the compound's reactivity and binding affinity to receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate biochemical pathways crucial for cellular functions. For instance, it has been shown to bind to dopamine receptors, particularly the D3 receptor, which plays a significant role in the modulation of psychostimulant effects and behavioral responses.
Binding Affinities
Research indicates that compounds similar to this compound exhibit varying binding affinities to dopamine receptors. For instance, studies have reported that derivatives of this compound can have high selectivity for D3 receptors over D2 receptors, with affinities ranging from low nanomolar to micromolar concentrations ( ).
| Compound | Target Receptor | Binding Affinity (nM) | Selectivity |
|---|---|---|---|
| This compound | D3 | 1.4 - 1460 | High (D3/D2 = 64) |
| Cariprazine | D3 | 0.22 | 3.6-fold over D2 |
Case Studies
- Psychostimulant Use Disorders : A study explored the effects of compounds derived from this compound on cocaine self-administration in rats. The findings suggested that these compounds could reduce cocaine intake, indicating their potential as therapeutic agents in treating substance use disorders ( ).
- Cancer Research : Another line of research investigated the interaction of similar compounds with cereblon (CRBN), a protein involved in protein degradation pathways. This interaction suggests that such compounds could be developed into targeted therapies for cancer treatment ().
In Vitro Studies
In vitro evaluations have demonstrated that this compound can inhibit reuptake mechanisms associated with neurotransmitters like dopamine. Such inhibition is crucial for developing treatments aimed at neuropsychiatric disorders ( ).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine structure significantly impact biological activity. For example, altering the position or type of substituents on the phenyl ring can enhance binding affinity and selectivity towards specific receptors ( ).
Future Directions
Ongoing research aims to further elucidate the pharmacological profiles of this compound and its analogues. Investigations into their effects on other receptor systems, such as P2X receptors involved in pain sensation and inflammation, are also underway ( ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
